

Spectroscopic data for 5-Methoxy-1,3-benzoxazole-2-thiol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxy-1,3-benzoxazole-2-thiol

Cat. No.: B1586402

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Methoxy-1,3-benzoxazole-2-thiol**

This guide provides a comprehensive technical overview of the spectroscopic data for **5-Methoxy-1,3-benzoxazole-2-thiol** (CAS No: 49559-83-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic analysis. Given the limited availability of published experimental spectra for this specific molecule, this guide establishes a robust analytical framework based on data from structurally analogous compounds and foundational spectroscopic theory.

Introduction to 5-Methoxy-1,3-benzoxazole-2-thiol

5-Methoxy-1,3-benzoxazole-2-thiol is a heterocyclic compound featuring a benzoxazole core, a structure of significant interest in medicinal chemistry due to its presence in a wide range of pharmacologically active agents.^[1] Its molecular formula is C₈H₇NO₂S, with a molecular weight of 181.21 g/mol.^{[2][3]} A key characteristic of this molecule is its existence in two tautomeric forms: the thiol and the thione, an equilibrium that significantly influences its spectroscopic properties.^[1] This guide will dissect the anticipated spectroscopic fingerprint of this molecule, providing the technical basis for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For **5-Methoxy-1,3-benzoxazole-2-thiol**, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for reproducibility.

- Sample Preparation: For ¹H NMR, dissolve 1-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For ¹³C NMR, a more concentrated sample of 10-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4]
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Record spectra at a standard probe temperature (e.g., 298 K). For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 1024 or more scans to achieve an adequate signal-to-noise ratio.
- Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal or tetramethylsilane (TMS) at 0 ppm.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a precise map of the proton environments. The aromatic protons of the benzoxazole ring typically resonate in the downfield region between 7.0 and 8.5 ppm.[4] The methoxy group protons are expected in the range of 3.7-3.9 ppm.[5]

5-Methoxy-1,3-benzoxazole-2-thiol Structure

[Click to download full resolution via product page](#)

Caption: Molecular structure and proton numbering for ¹H NMR analysis.

Table 1: Predicted ^1H NMR Spectroscopic Data (in DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale & Notes
NH (Thione)	~12.0 - 13.0	Broad Singlet	-	The thione tautomer's N-H proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on concentration and temperature.
H-7	~7.20 - 7.30	Doublet	$J_{\text{ortho}} \approx 8.5$	Ortho-coupled to H-6. Shielded by the adjacent oxygen atom.
H-6	~6.90 - 7.00	Doublet of Doublets	$J_{\text{ortho}} \approx 8.5$, $J_{\text{meta}} \approx 2.5$	Coupled to both H-7 (ortho) and H-4 (meta).
H-4	~6.80 - 6.90	Doublet	$J_{\text{meta}} \approx 2.5$	Meta-coupled to H-6. Shifted upfield due to the strong electron-donating effect of the methoxy group at the para position.
OCH_3	~3.75	Singlet	-	Characteristic chemical shift for an aromatic methoxy group. [5]

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. The broad chemical shift range allows for clear distinction between sp², sp³, and quaternary carbons.[\[6\]](#)

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale & Notes
C-2 (C=S)	~175 - 185	The thione carbon is significantly deshielded, appearing far downfield. This is a key identifier.
C-5	~155 - 160	Aromatic carbon directly attached to the electron-donating methoxy group.
C-3a	~148 - 152	Bridgehead carbon adjacent to the ring nitrogen.
C-7a	~140 - 145	Bridgehead carbon adjacent to the ring oxygen. [4]
C-7	~112 - 118	Aromatic CH carbon ortho to the ring oxygen.
C-4	~110 - 115	Aromatic CH carbon ortho to the methoxy group.
C-6	~100 - 105	Aromatic CH carbon meta to the methoxy group.
OCH ₃	~55 - 60	Typical chemical shift for a methoxy group carbon attached to an aromatic ring. [5] [7]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

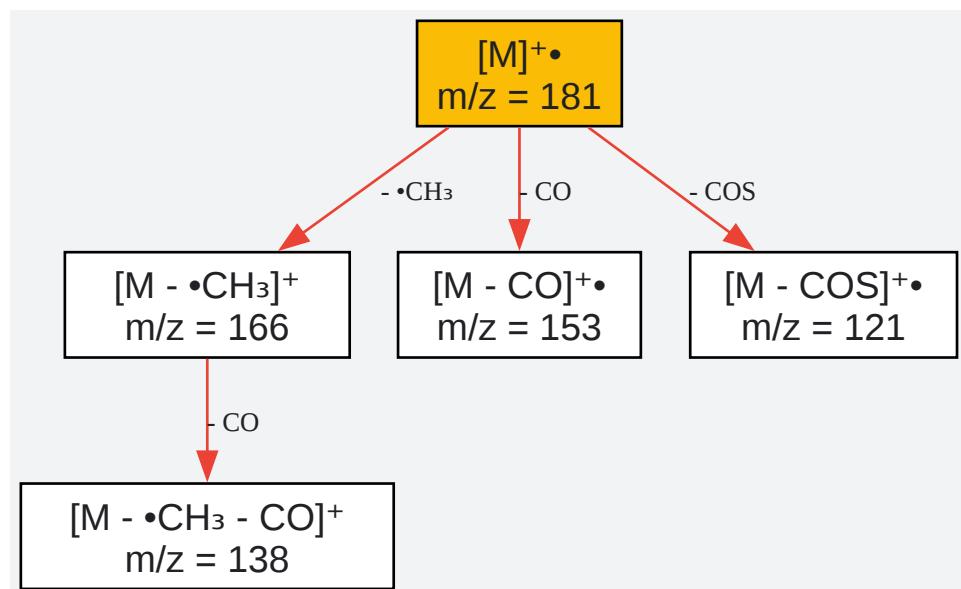
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.[\[5\]](#)

The IR spectrum of **5-Methoxy-1,3-benzoxazole-2-thiol** is expected to show characteristic bands confirming the presence of its key functional groups. The thiol-thione tautomerism is particularly evident, with the thione form generally predominating in the solid state. This results in a strong C=S absorption and a characteristic N-H stretch, rather than a weak S-H stretch.[\[1\]](#)

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity	Notes
~3300 - 3100	N-H Stretch	Amide (Thione)	Medium-Strong	Indicates the presence of the dominant thione tautomer.[1][8]
~3100 - 3000	C-H Stretch	Aromatic	Medium	Confirms the aromatic ring structure.
~2950 - 2850	C-H Stretch	Methoxy (CH ₃)	Medium	Aliphatic C-H stretching from the methoxy group.
~2600 - 2550	S-H Stretch	Thiol	Weak	If the thiol tautomer is present, a weak band may appear in this region.[9]
~1620	C=N Stretch	Oxazole Ring	Medium	Characteristic of the benzoxazole ring system.[1][8]
~1500 & ~1450	C=C Stretch	Aromatic Ring	Strong	Skeletal vibrations of the benzene ring.
~1250	C=S Stretch	Thione	Strong	A key diagnostic peak for the thione tautomer.
~1230 & ~1030	C-O-C Stretch	Aryl-Alkyl Ether	Strong	Asymmetric and symmetric stretching of the methoxy group ether linkage.

Mass Spectrometry (MS)


Mass spectrometry provides the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) MS

A typical protocol involves introducing a small amount of the volatile sample into a high-vacuum chamber where it is bombarded with a high-energy electron beam (typically 70 eV). This process creates a radical cation (molecular ion, $M^{+\bullet}$) which then undergoes fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Fragmentation Pathway

The fragmentation of **5-Methoxy-1,3-benzoxazole-2-thiol** is expected to be initiated by the formation of the molecular ion at m/z 181. Subsequent fragmentation would likely proceed through characteristic losses of stable neutral molecules or radicals.

[Click to download full resolution via product page](#)

Caption: Proposed EI-MS fragmentation pathway for **5-Methoxy-1,3-benzoxazole-2-thiol**.

Table 4: Predicted Major Fragment Ions in EI-MS

m/z	Proposed Ion/Fragment	Neutral Loss	Rationale
181	$[\text{C}_8\text{H}_7\text{NO}_2\text{S}]^{+\bullet}$	-	Molecular Ion ($\text{M}^{+\bullet}$)
166	$[\text{C}_7\text{H}_4\text{NO}_2\text{S}]^+$	$\cdot\text{CH}_3$	Loss of a methyl radical from the methoxy group, a common fragmentation for anisole-type compounds.
153	$[\text{C}_7\text{H}_7\text{NOS}]^{+\bullet}$	CO	Expulsion of carbon monoxide from the oxazole ring.
138	$[\text{C}_6\text{H}_4\text{NOS}]^+$	$\cdot\text{CH}_3$, CO	Sequential loss of a methyl radical and carbon monoxide.
121	$[\text{C}_7\text{H}_7\text{N}]^{+\bullet}$	COS	Loss of carbonyl sulfide, indicating cleavage of the heterocyclic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Conjugated systems, such as the benzoxazole ring, absorb light in the UV or visible range. Benzoxazole derivatives are known to be strong UV absorbers, a property utilized in applications like organic UV filters.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocol: UV-Vis Spectrum Acquisition

- Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.
- Sample Preparation: Prepare a dilute solution of the compound (e.g., 10^{-4} to 10^{-5} M).

- Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to scan the absorbance of the sample from approximately 200 to 400 nm, using the pure solvent as a reference.

Anticipated Absorption Spectrum

Based on structurally similar compounds, **5-Methoxy-1,3-benzoxazole-2-thiol** is expected to exhibit strong absorption in the UVA range.[10][13] The spectrum will likely be characterized by one or more intense absorption bands corresponding to $\pi \rightarrow \pi^*$ electronic transitions within the conjugated aromatic and heterocyclic system. The exact position of the maximum absorption wavelength (λ_{max}) is influenced by the solvent and the specific electronic effects of the substituents. A λ_{max} in the range of 330-370 nm is anticipated.[10][11]

Conclusion

The structural elucidation of **5-Methoxy-1,3-benzoxazole-2-thiol** can be confidently achieved through a combined spectroscopic approach. The predicted data presented in this guide—from the distinct pattern of aromatic protons and the highly deshielded thione carbon in NMR, to the key N-H and C=S vibrational bands in IR, and the characteristic fragmentation pattern in mass spectrometry—provides a validated blueprint for its identification. These spectroscopic signatures serve as a definitive fingerprint for researchers working with this versatile heterocyclic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 2. 5-Methoxybenzoxazole-2-thiol 97 49559-83-3 [sigmaaldrich.com]
- 3. 5-Methoxybenzoxazole-2-thiol 97 49559-83-3 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]

- 6. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sapub.org [sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data for 5-Methoxy-1,3-benzoxazole-2-thiol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586402#spectroscopic-data-for-5-methoxy-1-3-benzoxazole-2-thiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com